3,3-bis(2-hydroxyethyl)urea

CAS No.: 23270-55-5

Cat. No.: VC2313405

Molecular Formula: C5H12N2O3

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23270-55-5 |

|---|---|

| Molecular Formula | C5H12N2O3 |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 1,1-bis(2-hydroxyethyl)urea |

| Standard InChI | InChI=1S/C5H12N2O3/c6-5(10)7(1-3-8)2-4-9/h8-9H,1-4H2,(H2,6,10) |

| Standard InChI Key | BQMXKMPREFOYHS-UHFFFAOYSA-N |

| SMILES | C(CO)N(CCO)C(=O)N |

| Canonical SMILES | C(CO)N(CCO)C(=O)N |

Introduction

Chemical Structure and Properties

Molecular Structure

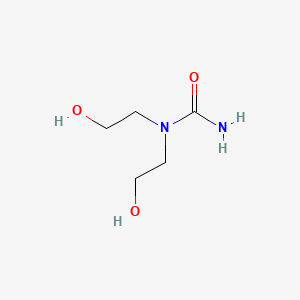

3,3-Bis(2-hydroxyethyl)urea has the molecular formula C₅H₁₂N₂O₃ and a molecular weight of 148.16 g/mol . The compound's structure features a urea core with two hydroxyethyl groups attached to the nitrogen atoms. Its International Chemical Identifier (InChI) representation is:

InChI=1S/C5H12N2O3/c8-3-1-6-5(10)7-2-4-9/h8-9H,1-4H2,(H2,6,7,10)

This molecular structure provides the compound with 4 hydrogen bond donor sites and 3 hydrogen bond acceptor sites, significantly influencing its chemical behavior and interactions with other molecules.

Physical Properties

The physical properties of 3,3-bis(2-hydroxyethyl)urea are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Weight | 148.16 g/mol |

| Physical Form | Solid |

| Color | Off-White to Light Beige |

| Melting Point | 83°C |

| Boiling Point | 445.1±30.0°C (Predicted) |

| Density | 1.226±0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in DMSO |

| pKa | 13.09±0.46 (Predicted) |

| Storage Conditions | -20°C, under inert atmosphere |

Table 1: Physical properties of 3,3-bis(2-hydroxyethyl)urea

These physical characteristics indicate that 3,3-bis(2-hydroxyethyl)urea is a stable solid at room temperature with a relatively high melting point, suggesting significant intermolecular forces likely due to hydrogen bonding between molecules.

Chemical Properties

The chemical properties of 3,3-bis(2-hydroxyethyl)urea are influenced by both its urea functionality and the presence of two hydroxyl groups. Key chemical properties include:

-

Hydrogen bonding capability: The compound exhibits strong hydrogen bonding potential through both the NH groups of the urea moiety and the terminal hydroxyl groups, contributing to its interactions with solvents and other molecules.

-

Reactivity of hydroxyl groups: The terminal hydroxyl groups can participate in various reactions typical of alcohols, including esterification, oxidation, and substitution reactions.

-

Urea functionality reactions: The central urea group can undergo reactions characteristic of ureas, including hydrolysis under acidic or basic conditions and reactions with aldehydes (particularly formaldehyde).

-

Stability: The compound demonstrates good thermal stability, which is relevant for its applications in polymer chemistry and other high-temperature processes.

Synthesis Methods

Laboratory Synthesis

Several methods exist for synthesizing 3,3-bis(2-hydroxyethyl)urea at the laboratory scale:

-

Reaction of urea with ethylene oxide or ethylene glycol: This represents one of the most common methods for synthesizing the compound. The reaction typically occurs under controlled temperature conditions with appropriate catalysts to facilitate the attachment of hydroxyethyl groups to the urea nitrogen atoms.

-

Reaction of ethanolamine with dimethyl dithiocarbamate (DMDTC): In this method, excess ethanolamine and DMDTC are mixed and heated at 60°C for 15 hours. The released methyl sulfide by-product is absorbed and oxidized by sodium hypochlorite solution. After the reaction is complete, unreacted ethanolamine is removed under reduced pressure by simple distillation, leaving a crude mixture that is further purified by recrystallization from methanol/ethyl acetate to yield the final product as colorless crystals .

Industrial Production

Industrial-scale production of 3,3-bis(2-hydroxyethyl)urea typically involves scaled-up versions of laboratory methods, with additional considerations for process efficiency, cost-effectiveness, and safety. The industrial processes often employ specialized reactors that can handle larger volumes and provide better control over reaction conditions.

The choice of production method is influenced by factors such as raw material availability, desired product purity, production scale, and environmental considerations. Continuous flow reactors may be employed for large-scale production, offering advantages in terms of heat transfer, mixing efficiency, and process control.

Applications

Polymer Chemistry

One of the most significant applications of 3,3-bis(2-hydroxyethyl)urea is in polymer chemistry:

Chemical Intermediates

The compound serves as a valuable chemical intermediate in the synthesis of more complex molecules, particularly those requiring the incorporation of hydroxyethyl groups or modified urea functionalities. Its relatively stable structure, combined with reactive functional groups, makes it useful in multi-step synthetic pathways.

Other Industrial Applications

Beyond polymer chemistry, 3,3-bis(2-hydroxyethyl)urea finds applications in several other industrial contexts:

-

Surface coating formulations: The compound can be incorporated into coating formulations to enhance properties such as adhesion, flexibility, and durability.

-

Textile processing: It may be used in textile treatments to improve various fabric properties through its interaction with fiber molecules.

-

Adhesive formulations: Its hydrogen bonding capabilities make it valuable in certain adhesive formulations, potentially enhancing bond strength or flexibility.

Biological Activity

Mechanism of Action

The biological activity of 3,3-bis(2-hydroxyethyl)urea is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding. This compound can influence protein structure and function through several mechanisms:

-

Hydrogen bond formation: The hydroxyl groups and urea moiety can form hydrogen bonds with proteins, nucleic acids, and other biomolecules, potentially altering their three-dimensional structures.

-

Effect on protein stability: These interactions can stabilize or destabilize protein conformations, potentially affecting enzymatic activity or receptor function.

-

Influence on cellular processes: Depending on the specific biomolecules affected, the compound may influence various cellular processes, from metabolism to signal transduction.

| Safety Parameter | Classification/Recommendation |

|---|---|

| GHS Symbol | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302, H315, H319, H335 |

| Recommended Storage | -20°C, under inert atmosphere |

| Protective Equipment | Gloves, eye protection, lab coat |

| Ventilation Requirements | Well-ventilated area or fume hood |

Table 2: Safety information for 3,3-bis(2-hydroxyethyl)urea

Proper handling practices include wearing appropriate personal protective equipment, working in a well-ventilated area, avoiding inhalation of dust or vapors, and washing thoroughly after handling the compound.

Comparison with Similar Compounds

3,3-Bis(2-hydroxyethyl)urea belongs to a family of compounds that includes various urea derivatives. Comparing it with similar compounds helps illustrate its unique properties and potential applications:

| Compound | Molecular Formula | Key Differences | Notable Applications |

|---|---|---|---|

| Urea | CH₄N₂O | Lacks hydroxyethyl groups; simpler structure | Fertilizers, pharmaceuticals |

| N,N'-Dimethylurea | C₃H₈N₂O | Contains methyl groups instead of hydroxyethyl groups | Organic synthesis, herbicides |

| N,N'-Diethylurea | C₅H₁₂N₂O | Contains ethyl groups without hydroxyl functionality | Chemical intermediates, polymer additives |

| 1,3,5-Tris(2-hydroxyethyl)cyanuric acid | C₉H₁₅N₃O₆ | Contains three hydroxyethyl groups on a cyanuric acid core | Polymer stabilizers, flame retardants |

Table 3: Comparison of 3,3-bis(2-hydroxyethyl)urea with similar compounds

The presence of hydroxyethyl groups in 3,3-bis(2-hydroxyethyl)urea enhances its water solubility and hydrogen bonding capability compared to alkyl-substituted ureas. This makes it particularly useful in applications requiring strong intermolecular interactions or hydrophilic characteristics.

Current Research and Future Prospects

Current research on 3,3-bis(2-hydroxyethyl)urea focuses on several promising areas:

-

Advanced polymer applications: Researchers are exploring new ways to incorporate the compound into polymer systems, potentially leading to materials with enhanced properties for specific applications.

-

Medicinal chemistry: Investigation of structure-activity relationships in hydroxyalkylureas continues, with the goal of developing compounds with improved therapeutic profiles, particularly in oncology.

-

Green chemistry approaches: Efforts are being made to develop more environmentally friendly synthesis methods for the compound, reducing the use of hazardous reagents and minimizing waste.

-

Novel formulations: The compound's unique properties are being leveraged in the development of new formulations for various applications, from pharmaceuticals to industrial products.

Future research directions may include detailed mechanistic studies of its interactions with biological systems, development of derivatives with enhanced biological activity, and exploration of its potential in emerging fields such as nanomedicine and biomaterials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume